1,4-Dibenzylpiperidine
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Overview
Description
1,4-Dibenzylpiperidine: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the piperidine ring. This compound has a molecular formula of C19H23N and a molar mass of 265.39 g/mol . It is often used as an intermediate in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
1,4-Dibenzylpiperazine (DBZP) is a derivative of the piperazine family . The primary target of DBZP is the Sigma opioid receptor . This receptor is a part of the opioid system in the body, which plays a crucial role in pain regulation, reward, and addictive behaviors.
Mode of Action
DBZP acts as a modulator at the Sigma opioid receptor . It influences the receptor’s activity, leading to changes in the cell’s response to stimuli. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
It’s known that piperazine derivatives like dbzp can have impacts on various biochemical pathways, including those involved in neurotransmission
Pharmacokinetics
It’s known that other piperazine derivatives are metabolized in the liver and excreted via the kidneys . The bioavailability of DBZP is currently unknown .
Result of Action
It’s known that other piperazine derivatives can have stimulant and euphoriant effects, similar to amphetamines . Adverse effects, including acute psychosis, renal toxicity, and seizures, have been reported for some piperazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibenzylpiperidine can be synthesized through several methods. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibenzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidines depending on the substituent used.
Scientific Research Applications
1,4-Dibenzylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Comparison with Similar Compounds
1-Benzylpiperidine: Similar structure but with only one benzyl group.
1,4-Dibenzylpiperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
Benzylpiperazine: A piperazine derivative with stimulant properties.
Uniqueness: 1,4-Dibenzylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl groups make it a valuable intermediate in organic synthesis and a subject of interest in pharmacological research .
Properties
IUPAC Name |
1,4-dibenzylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-3-7-17(8-4-1)15-18-11-13-20(14-12-18)16-19-9-5-2-6-10-19/h1-10,18H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWWVZJEOYCMQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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